

Cross-Validation of Pyridyl Aniline Compounds: Bridging Computational Predictions with Experimental Realities

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Compound of Interest

Compound Name: 4-(Pyridin-4-yl)aniline

Cat. No.: B084086

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A comprehensive analysis of pyridyl aniline compounds, a promising class of molecules in drug discovery, reveals the critical importance of cross-validating computational predictions with robust experimental data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental and computational findings, detailed methodologies for key assays, and a clear visualization of the cross-validation workflow, ensuring a more rational and efficient path to identifying viable drug candidates.

The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding site of various kinases.^[1] Computational methods, such as molecular docking, accelerate the initial screening process by predicting the binding affinity of these compounds to their target proteins. However, these in silico results must be rigorously tested through experimental validation to confirm their biological activity.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize experimental inhibitory activities and computational binding predictions for a selection of pyridyl aniline derivatives against relevant kinase targets.

Table 1: Experimental Inhibitory Activity of Pyridyl Aniline Derivatives

Compound ID	Target Kinase	Assay Type	IC50 (nM)
Compound A	p38α MAP Kinase	Biochemical Assay	81
Compound B	p38α MAP Kinase	Biochemical Assay	38
Compound C	c-Met	Biochemical Assay	4.9
Compound D	DNA-PK	Biochemical Assay	4000
Compound E	DNA-PK	Biochemical Assay	<100 (Potent)

Note: IC50 values are compiled from various studies and are highly dependent on specific assay conditions. Direct comparisons should be made with caution.[2]

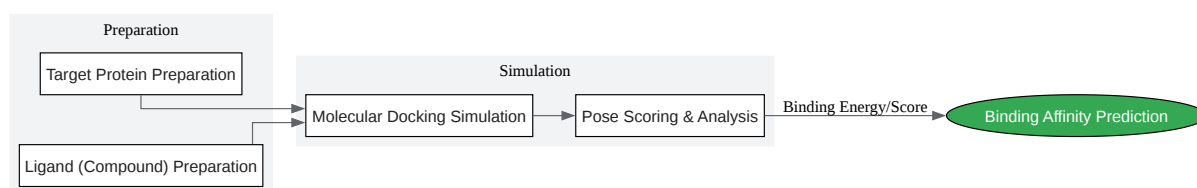
Table 2: Computational Binding Predictions for Pyridyl Aniline Derivatives

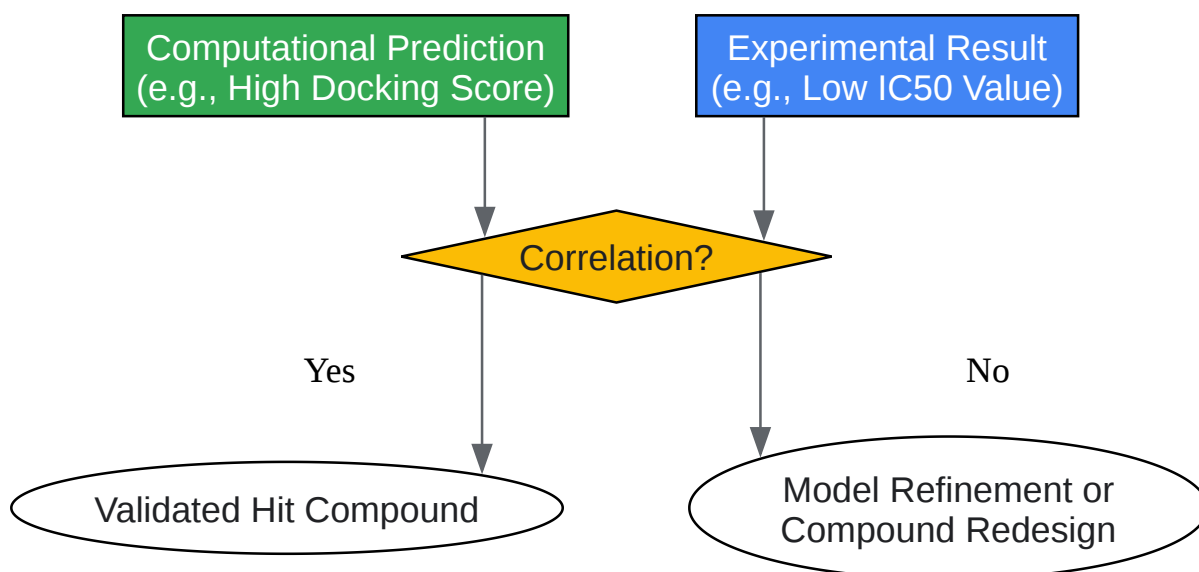
Compound ID	Target Kinase	Docking Software	Docking Score (kcal/mol)	Predicted Key Interactions
Compound A	p38α MAP Kinase	Glide	-9.8	H-bond with hinge region
Compound B	p38α MAP Kinase	Glide	-10.5	H-bond with hinge, hydrophobic interactions
Compound C	c-Met	AutoDock Vina	-8.9	H-bond with Met1160
Compound D	DNA-PK	MOE	-7.2	H-bond with catalytic loop
Compound E	DNA-PK	MOE	-9.1	H-bond with hinge, π-π stacking

Note: Docking scores are dependent on the software, scoring function, and protein preparation. Lower scores generally indicate a higher predicted binding affinity.

Visualizing the Workflow and Logic

To elucidate the relationship between computational and experimental approaches, the following diagrams, generated using Graphviz, illustrate the typical workflows and the logic of cross-validation.





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References

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